molecular formula C21H20 B14707678 1-(3-Phenylphenyl)-4-propan-2-ylbenzene CAS No. 22370-92-9

1-(3-Phenylphenyl)-4-propan-2-ylbenzene

Cat. No.: B14707678
CAS No.: 22370-92-9
M. Wt: 272.4 g/mol
InChI Key: XETFNXRKCAJBEY-UHFFFAOYSA-N
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Description

1-(3-Phenylphenyl)-4-propan-2-ylbenzene is a substituted benzene derivative featuring a biphenyl group at the meta position and an isopropyl group at the para position. This structure confers unique steric and electronic properties, making it relevant in materials science and organic synthesis.

Properties

CAS No.

22370-92-9

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1-phenyl-3-(4-propan-2-ylphenyl)benzene

InChI

InChI=1S/C21H20/c1-16(2)17-11-13-19(14-12-17)21-10-6-9-20(15-21)18-7-4-3-5-8-18/h3-16H,1-2H3

InChI Key

XETFNXRKCAJBEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylphenyl)-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of 1-(3-Phenylphenyl)-4-propan-2-ylbenzene may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may also be employed to optimize the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(3-Phenylphenyl)-4-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Key Functional Groups CAS Number Reference Evidence
1-(3-Phenylphenyl)-4-propan-2-ylbenzene C21H20 Biphenyl, isopropyl Not Provided N/A
1-[2-Methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-propan-2-ylbenzene C27H30O2 Isopropyl, methoxy-phenoxybenzyl ether 80853-90-3
Diethyl (4-Isopropylbenzyl)phosphonate C14H23O3P Isopropyl, diethyl phosphonate 18451666 (CID)
4-Isopropyl-β-nitrostyrene C11H13NO2 Isopropyl, nitrovinyl 42139-37-7
4-Isopropylbenzyl chloride C10H13Cl Isopropyl, benzyl chloride 2051-18-5
1-(3,3-Diethoxy-2-methylpropyl)-4-propan-2-ylbenzene C15H24O2 Isopropyl, diethoxy acetal 29886-96-2

Key Observations :

  • Electronic Effects: The biphenyl group in the target compound provides extended conjugation, enhancing stability compared to 4-Isopropylbenzyl chloride (electron-withdrawing Cl) or 4-Isopropyl-β-nitrostyrene (electron-withdrawing NO2) .

Physical and Chemical Properties

Property 1-(3-Phenylphenyl)-4-propan-2-ylbenzene 4-Isopropyl-β-nitrostyrene Diethyl (4-Isopropylbenzyl)phosphonate
Molecular Weight (g/mol) ~272.4 (estimated) 191.23 270.31
Boiling Point High (estimated >300°C) Not Provided Not Provided
Polarity Low (hydrocarbon backbone) Moderate (NO2 group) High (polar phosphonate group)
Reactivity Stable under ambient conditions Electrophilic (nitro group) Nucleophilic (P=O group)

Notes:

  • The diethyl phosphonate group in Diethyl (4-Isopropylbenzyl)phosphonate increases solubility in polar solvents, unlike the hydrophobic biphenyl structure of the target compound .
  • 4-Isopropyl-β-nitrostyrene’s nitro group makes it reactive in Michael additions or reduction reactions, contrasting with the inertness of the target compound’s aryl groups .

Research Findings and Challenges

  • Synthesis Complexity : The biphenyl group in the target compound may require palladium-catalyzed coupling (e.g., Suzuki), whereas 4-Isopropylbenzyl chloride is synthesized via Friedel-Crafts alkylation .
  • Stability Concerns : Biphenyl derivatives are prone to oxidation under harsh conditions, unlike phosphonates or acetals, which are more stable .

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